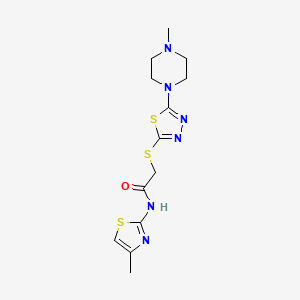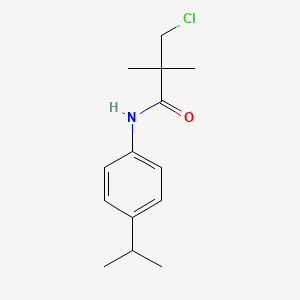
(3-Chloropropyl)cyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloropropyl)cyclopentane is an organic compound with the molecular formula C8H15Cl It consists of a cyclopentane ring substituted with a 3-chloropropyl group
作用機序
Target of Action
It is known that cyclopentane derivatives have high pharmacological activity, which depends on their chemical structure . They are used as medicinal drugs and have been shown to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and DHODH kinase .
Mode of Action
Cyclopentane derivatives are known to act as inhibitors of radical chain oxidation of organic compounds . This suggests that (3-Chloropropyl)cyclopentane might interact with its targets by inhibiting oxidation processes, thereby preventing damage to cells and tissues.
Biochemical Pathways
It is known that cyclopentane derivatives can affect a wide range of biochemical pathways due to their ability to inhibit various enzymes
Result of Action
It is known that cyclopentane derivatives can act as inhibitors of radical chain oxidation of organic compounds . This suggests that this compound might prevent damage to cells and tissues by inhibiting oxidation processes.
Action Environment
It is known that the cohesive force between cyclopentane hydrate particles decreases with decreasing hydrophilic-lipophilic balance (hlb) value of surfactants . This suggests that the action of this compound might be influenced by the presence of surfactants and their HLB values.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloropropyl)cyclopentane typically involves the reaction of cyclopentane with 3-chloropropyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halide. The general reaction scheme is as follows:
Cyclopentane+3-Chloropropyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent choice, temperature control, and reaction time are critical parameters in industrial synthesis.
化学反応の分析
Types of Reactions: (3-Chloropropyl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Formation of (3-hydroxypropyl)cyclopentane or (3-aminopropyl)cyclopentane.
Elimination: Formation of cyclopentylpropene.
Oxidation: Formation of (3-hydroxypropyl)cyclopentane or cyclopentanone.
科学的研究の応用
(3-Chloropropyl)cyclopentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the modification of surfaces and the preparation of functionalized materials.
Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Nanotechnology: Employed in the grafting of functional groups onto nanomaterials to enhance their properties.
類似化合物との比較
Cyclopentylmethyl chloride: Similar structure but with a methyl group instead of a propyl group.
Cyclopentylpropyl chloride: Similar structure but with a propyl group attached directly to the cyclopentane ring.
(3-Bromopropyl)cyclopentane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: (3-Chloropropyl)cyclopentane is unique due to the presence of the 3-chloropropyl group, which imparts specific reactivity and properties. The chlorine atom makes it a versatile intermediate for various substitution and elimination reactions, making it valuable in organic synthesis and material science.
特性
IUPAC Name |
3-chloropropylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl/c9-7-3-6-8-4-1-2-5-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODWOFXPVXKFRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Pyridin-2-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2758156.png)


![Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate](/img/structure/B2758164.png)
![3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one](/img/structure/B2758166.png)




![1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide](/img/structure/B2758173.png)
![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2758174.png)
